2-Deoxyguanylyl-(3-5)-2-deoxyguanosi ne sodium
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Overview
Description
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium is a nucleotide analog that plays a significant role in various biochemical and medical applications. This compound is known for its antiviral properties, particularly against RNA viruses such as hepatitis C and coronavirus. It mimics natural nucleotides, which are essential for viral RNA synthesis, thereby inhibiting viral replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium involves the coupling of two deoxyguanosine molecules through a phosphodiester bond. The reaction typically requires a phosphorylating agent, such as phosphoramidite, and a coupling reagent like tetrazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated DNA synthesizers. These machines can efficiently couple nucleotides in a controlled environment, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the guanine base, leading to the formation of 8-oxoguanine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like triethylamine.
Major Products Formed
Oxidation: 8-oxoguanine
Reduction: Reduced nucleotide analogs
Substitution: Various nucleotide analogs depending on the nucleophile used.
Scientific Research Applications
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the production of antiviral drugs and as a research tool in biotechnology.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleotides, which are essential for viral RNA synthesis. It inhibits viral RNA-dependent RNA polymerases, thereby blocking viral replication. The molecular targets include the active site of the polymerase enzyme, where it competes with natural nucleotides for incorporation into the growing RNA chain.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyguanylyl-(3’-5’)-2’-deoxycytidine
- 2’-Deoxyadenylyl-(3’-5’)-2’-deoxyadenosine
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxycytidine
Uniqueness
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium is unique due to its specific antiviral properties and its ability to inhibit viral RNA-dependent RNA polymerases. This makes it a valuable tool in antiviral research and drug development.
Properties
Molecular Formula |
C20H24N10NaO10P |
---|---|
Molecular Weight |
618.4 g/mol |
IUPAC Name |
sodium;[(2R,3R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H25N10O10P.Na/c21-19-25-14-12(16(33)27-19)23-5-29(14)11-2-8(32)10(39-11)4-37-41(35,36)40-9-1-7(3-31)38-18(9)30-6-24-13-15(30)26-20(22)28-17(13)34;/h5-11,18,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34);/q;+1/p-1/t7-,8-,9+,10+,11+,18+;/m0./s1 |
InChI Key |
ANXAEAHHTFUKMB-YMZOTNKOSA-M |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)N5C=NC6=C5N=C(NC6=O)N)CO.[Na+] |
Canonical SMILES |
C1C(OC(C1OP(=O)([O-])OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O)N5C=NC6=C5N=C(NC6=O)N)CO.[Na+] |
Origin of Product |
United States |
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